Acetyl citrull amido arginine
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Overview
Description
Acetyl citrull amido arginine is a compound derived from the amino acids arginine and citrulline. It is commonly used in cosmetic products for its skin-protecting properties. The compound is known for its ability to protect the skin from external influences and is often included in skincare formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl citrull amido arginine can be synthesized through the reaction of citrulline and arginine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetyl citrull amido arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amino acid derivatives .
Scientific Research Applications
Acetyl citrull amido arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and protein synthesis.
Industry: this compound is widely used in the cosmetic industry for its skin-protecting properties.
Mechanism of Action
The mechanism of action of acetyl citrull amido arginine involves its conversion to arginine and citrulline within the body. Arginine is a precursor to nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and immune response. The compound’s effects are mediated through the nitric oxide pathway, enhancing cardiovascular health and immune function .
Comparison with Similar Compounds
L-Arginine: A precursor to nitric oxide, similar to acetyl citrull amido arginine.
L-Citrulline: Another precursor to arginine, with similar physiological effects.
N-Acetyl-L-Citrulline: A derivative of citrulline with comparable properties.
Uniqueness: this compound is unique due to its dual composition of arginine and citrulline, providing a combined effect on nitric oxide production and skin protection. This dual action makes it particularly valuable in both medical and cosmetic applications .
Properties
CAS No. |
460989-67-7 |
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Molecular Formula |
C14H27N7O5 |
Molecular Weight |
373.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-5-(carbamoylamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H27N7O5/c1-8(22)20-9(4-2-7-19-14(17)26)11(23)21-10(12(24)25)5-3-6-18-13(15)16/h9-10H,2-7H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,15,16,18)(H3,17,19,26)/t9-,10-/m0/s1 |
InChI Key |
PDRMLIIIQDZDOP-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCNC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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